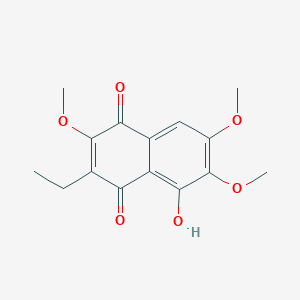
3,4-Dichlorothiophène
Vue d'ensemble
Description
3,4-Dichlorothiophene (3,4-DCT) is a sulfur-containing heterocyclic compound that is used in a variety of scientific research applications. 3,4-DCT is a colorless, water-soluble compound that is relatively easy to synthesize and has a wide range of biological activities. This compound has been used in many scientific studies to investigate the effects of various drugs, to study the mechanisms of action of drugs, and to develop new drugs.
Applications De Recherche Scientifique
Monomères pour polymères conducteurs
Le 3,4-Dichlorothiophène est utilisé comme monomère pour les polymères conducteurs. Les propriétés électriques et structurales des mono-, di-, tri- et tétrachlorothiophènes et de leurs cations radicaux ont été étudiées à l’aide de la théorie de la fonctionnelle de la densité et de la méthode B3LYP avec un ensemble de base 6-311++G** . Les effets du nombre et de la position du substituant des atomes de chlore sur les propriétés du cycle thiophène pour tous les chlorothiophènes et leurs cations radicaux ont été étudiés .
Matériaux optiques non linéaires
Les dérivés du this compound ont des applications potentielles en tant que matériaux optiques non linéaires (NLO) . Une série de dérivés du thiophène ont été synthétisés à partir du 3,4-dibromo-2,5-dichlorothiophène et de divers acides arylboroniques en utilisant Pd(PPh 3) 4 et K 3 PO 4 avec des rendements modérés à bons . La première hyperpolarisabilité ( βo) a été calculée pour étudier leur potentiel en tant que matériaux NLO et des valeurs βo significatives ont été trouvées pour les dérivés 2b et 2g .
Synthèse de composés biaryles
Le this compound est utilisé dans la synthèse de dérivés de 3,4-biaryl-2,5-dichlorothiophène par une réaction de couplage croisé de Suzuki catalysée au palladium . Ce processus implique de commencer par le 3,4-dibromo-2,5-dichlorothiophène et divers acides arylboroniques en utilisant Pd(PPh 3) 4 et K 3 PO 4 .
Stabilité thermique accrue
Le this compound présente une plus grande stabilité thermique par rapport aux autres chlorothiophènes . Cette propriété le rend adapté aux applications qui nécessitent une résistance thermique élevée.
Stabilité électrochimique accrue
Le this compound a une plus grande stabilité électrochimique que les autres chlorothiophènes . Cela en fait un candidat approprié pour les applications qui nécessitent une stabilité électrochimique élevée.
Applications antimicrobiennes potentielles
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
Thiophenes are known to undergo various electrophilic, nucleophilic, and radical reactions leading to substitution on the thiophene ring . These reactions can lead to the formation of various functional groups, altering the properties and reactivity of the compound.
Biochemical Pathways
Thiophene derivatives are known to undergo various reactions, including oxidation and reduction . For example, 3,4-dichlorothiophene 1,1-dioxide can react with cyclopentadiene to form adducts . These reactions can potentially affect various biochemical pathways, depending on the specific functional groups introduced during these reactions.
Result of Action
For instance, some thiophene-based compounds have shown antimicrobial and antioxidant activities . The specific effects of 3,4-Dichlorothiophene would depend on its specific targets and mode of action.
Action Environment
The action, efficacy, and stability of 3,4-Dichlorothiophene can be influenced by various environmental factors. For instance, the reactivity of thiophenes can be affected by the presence of different reagents and catalysts . Additionally, factors such as temperature, pH, and solvent can also influence the reactions involving thiophenes .
Analyse Biochimique
Biochemical Properties
3,4-Dichlorothiophene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in oxidative and reductive processes. It can undergo oxidation to form thiophene 1,1-dioxide, which can further participate in Diels-Alder reactions . The compound’s interactions with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, influencing various metabolic pathways .
Cellular Effects
3,4-Dichlorothiophene affects cellular processes by influencing cell signaling pathways, gene expression, and cellular metabolism. It has been shown to interact with cellular components, leading to changes in the redox state and affecting the function of proteins involved in electron transport . These interactions can result in altered cellular responses, including changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 3,4-Dichlorothiophene exerts its effects through binding interactions with biomolecules. It can act as an electron donor or acceptor, participating in redox reactions that modulate enzyme activity . The compound’s ability to form reactive intermediates can lead to enzyme inhibition or activation, affecting various biochemical pathways . Additionally, 3,4-Dichlorothiophene can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dichlorothiophene can change over time due to its stability and degradation. The compound is relatively stable under normal conditions but can degrade under oxidative stress, leading to the formation of reactive species . Long-term exposure to 3,4-Dichlorothiophene in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 3,4-Dichlorothiophene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic effects . Studies have shown that high doses of 3,4-Dichlorothiophene can cause oxidative stress, leading to cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biological effects .
Metabolic Pathways
3,4-Dichlorothiophene is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical processes . These metabolic pathways can influence the levels of various metabolites and affect metabolic flux .
Transport and Distribution
Within cells and tissues, 3,4-Dichlorothiophene is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, influencing its localization and activity . Transport mechanisms such as passive diffusion and active transport play a role in the distribution of 3,4-Dichlorothiophene within the body .
Subcellular Localization
3,4-Dichlorothiophene is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s localization within the cell can affect its interactions with other biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
3,4-dichlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2S/c5-3-1-7-2-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFXSOFIEKYPOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169322 | |
| Record name | Thiophene, 3,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17249-76-2 | |
| Record name | 3,4-Dichlorothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17249-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 3,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 3,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 3,4-Dichlorothiophene in organic synthesis?
A1: 3,4-Dichlorothiophene serves as a valuable building block in organic synthesis. A key application involves its conversion to 3,4-Dichlorothiophene 1,1-dioxide, a highly reactive dienophile in Diels-Alder reactions. This reaction allows for the construction of various heterocyclic compounds. For instance, 3,4-Dichlorothiophene 1,1-dioxide readily reacts with N-substituted 4-(2-oxoalkyl)-1,4-dihydronicotinates in an inverse electron demand Diels-Alder reaction. Following desulfonylation, this reaction yields R-1 dichloro-6,8 dihydro-1,4 oxo-2' alkyl-4 quinoleinecarboxylates-3. [, ] This example highlights the potential of 3,4-Dichlorothiophene derivatives in synthesizing complex molecules with potential biological activities.
Q2: Can you provide an example of 3,4-Dichlorothiophene's use in synthesizing a specific class of compounds?
A2: One example involves the synthesis of 2,3-dialkyl-6,7-dichloro-1,4-naphthoquinones. Reacting 1,4-benzoquinone or its 2-methyl and 2,3-dimethyl derivatives with 3,4-Dichlorothiophene 1,1-dioxide under thermal conditions, followed by oxidation, yields the corresponding 6,7-dichloro-1,4-naphthoquinones. [] This method offers a route to access these specific naphthoquinone derivatives, which may have applications in various fields.
Q3: Are there any studies exploring the reactivity of 3,4-Dichlorothiophene with organometallic reagents?
A3: While limited information is available on 3,4-Dichlorothiophene specifically, research shows that its close relative, tetrachlorothiophene, reacts with ethylmagnesium bromide to yield 2,5-bis(bromoMagnesium)-3,4-dichlorothiophene. [] This suggests that 3,4-Dichlorothiophene could potentially undergo similar reactions, opening up possibilities for further derivatization and functionalization.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



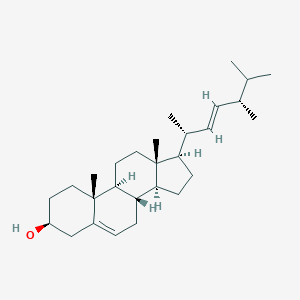
![2-[(4-Chlorophenyl)thio]-2-methylpropionic acid](/img/structure/B91375.png)
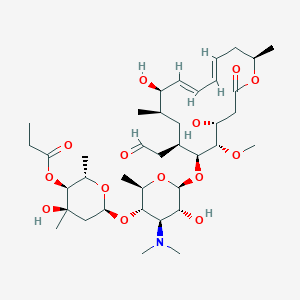
![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)
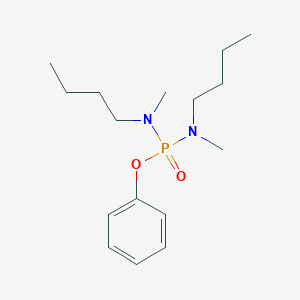

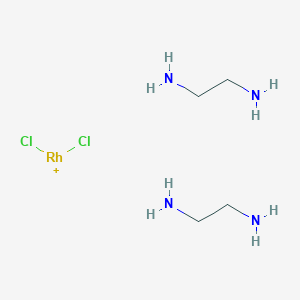
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)
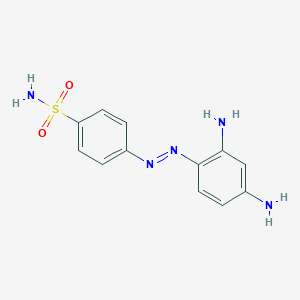

![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)
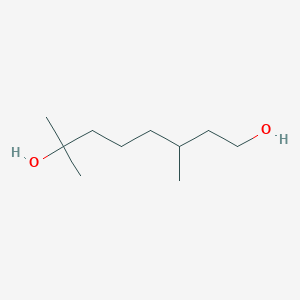
![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)
